N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide
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Overview
Description
The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a series of G protein-gated inwardly-rectifying potassium (GIRK) channel activators . It was discovered and characterized in a study that aimed to identify a potent and selective GIRK1/2 activator .
Synthesis Analysis
The synthesis of this compound involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . The synthetic chemistry work was performed by a team of researchers .Scientific Research Applications
Synthesis and Bioactivity
Studies have explored the synthesis of sulfonamide derivatives, investigating their potential as inhibitors for specific biological targets. For example, research has synthesized new sulfonamide compounds starting from various substituted benzaldehydes, testing them for cytotoxicity, tumor-specificity, and as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (H. Gul et al., 2016)[https://consensus.app/papers/synthesis-bioactivity-studies-gul/a717922d5b5350e89a0b798ed33e6bcc/?utm_source=chatgpt].
Structural and Electronic Properties
Another aspect of research focuses on the structural and electronic properties of sulfonamides. Studies have characterized new compounds through X-ray single-crystal analysis and DFT calculations, investigating their self-association in solutions and potential applications in material science (A. Y. Nikonov et al., 2019)[https://consensus.app/papers/synthesis-features-nikonov/f8e436ff22565c7e9c576c25e960d26a/?utm_source=chatgpt].
Antimicrobial and Anticancer Activities
Sulfonamide derivatives have been evaluated for antimicrobial and anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have been prepared and characterized, with studies on their DNA binding, cleavage, genotoxicity, and anticancer activity, highlighting the role of the sulfonamide derivative in these biological processes (M. González-Álvarez et al., 2013)[https://consensus.app/papers/mixedligand-copperiisulfonamide-complexes-effect-gonzálezálvarez/fefabccf6f02573db5055251ee9eb877/?utm_source=chatgpt].
Novel Synthetic Approaches
Research has also focused on novel synthetic approaches for creating sulfonamide compounds, exploring their potential applications in drug development and material science. For example, the design, synthesis, and evaluation of thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents have shown promising results against Mycobacterium tuberculosis (Satish R. Malwal et al., 2012)[https://consensus.app/papers/design-synthesis-evaluation-thiolactivated-sources-malwal/9d198f13145556cb9f8ada5fed91e152/?utm_source=chatgpt].
Detection and Imaging Applications
Furthermore, sulfonamide derivatives have been used in the development of selective fluorescent probes for detecting biological thiols, showcasing their application in living cells and serum for biomedical imaging and diagnostics (Sheng-Qing Wang et al., 2013)[https://consensus.app/papers/novel-pyrazolinebased-fluorescent-probe-detecting-wang/b50e1c575673524bbbb8c8da74e67661/?utm_source=chatgpt].
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by This compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of This compound include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of This compound ’s action involve the activation of GIRK channels, leading to changes in cell excitability. This can have various effects depending on the specific physiological context .
Future Directions
The study that discovered and characterized the related compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” identified compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests potential future directions for the development of more potent and stable GIRK channel activators.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,3,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-10-4-5-13(8-11(10)2)20(17,18)14(3)12-6-7-19(15,16)9-12/h4-5,8,12H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUAVNHGRUUFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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